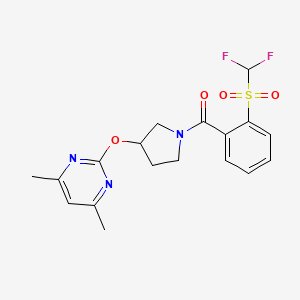
(2-((Difluoromethyl)sulfonyl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound might involve difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formulaC18H19F2N3O4S. Unfortunately, the specific structural details or 3D conformation are not provided in the available resources. Chemical Reactions Analysis
The chemical reactions involving this compound could include difluoromethylation processes . These processes are based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .Scientific Research Applications
Synthesis Techniques and Characterization
One-pot Multistep Synthesis : Innovations in synthesis methods, such as the one-pot multistep Bohlmann-Rahtz heteroannulation reactions, facilitate the creation of complex molecules. These methodologies are pivotal for synthesizing derivatives like dimethyl sulfomycinamate from simpler precursors, showcasing the chemical versatility of sulfonyl and phenyl-based compounds (Bagley et al., 2005).
Polymer Synthesis and Characterization : The development of novel poly(pyridinium salt)s with oxyalkylene units, presenting liquid-crystalline and photoluminescence properties, highlights the role of sulfonyl and phenyl groups in creating functional materials. These polymers' unique properties, such as amphotropic liquid-crystalline behavior and light-emitting capabilities, underscore their potential in material science and engineering applications (Bhowmik et al., 2008).
Advanced Materials Development
Ionic Polymers : The synthesis of poly(arylene ether sulfone) bearing multiple benzyl-type quaternary ammonium pendants demonstrates the compound's utility in creating advanced materials. These materials exhibit high hydroxide conductivity and alkaline stability, making them suitable for use in fuel cells and other energy-related applications (Shi et al., 2017).
Fluorinated Polyamides : Research into soluble fluorinated polyamides containing pyridine and sulfone moieties illustrates the compound's contribution to developing high-performance polymers. These polymers' excellent thermal stability, low dielectric constants, and strong mechanical properties indicate their potential in electronics and aerospace industries (Liu et al., 2013).
Catalytic and Synthetic Applications
Enantioselective Catalysis : The use of prolinol-derived ligands for the enantioselective alkynylation of cyclic imines showcases the compound's role in asymmetric synthesis. Such catalytic systems enable the production of chiral molecules with high yields and enantioselectivities, crucial for pharmaceutical synthesis (Munck et al., 2017).
Safety and Hazards
The specific safety and hazard information for this compound is not provided in the available resources. It’s important to note that this compound is not intended for human or veterinary use and is usually available for research use.
Future Directions
properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4S/c1-11-9-12(2)22-18(21-11)27-13-7-8-23(10-13)16(24)14-5-3-4-6-15(14)28(25,26)17(19)20/h3-6,9,13,17H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBMPOXGJWKKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

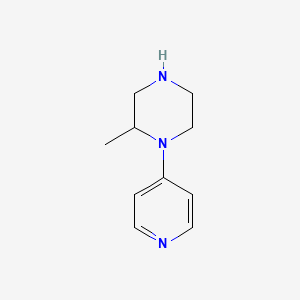
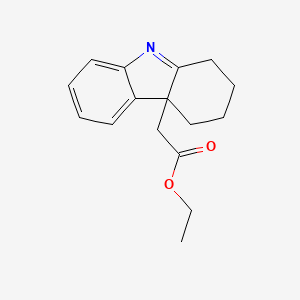
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2509964.png)
![4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B2509965.png)

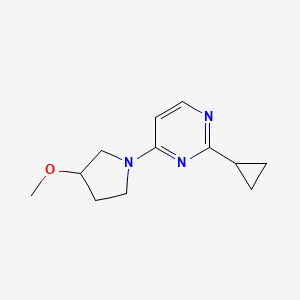
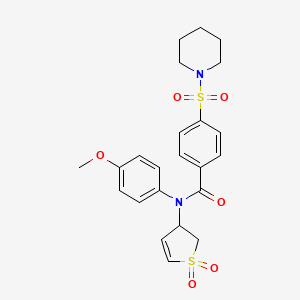
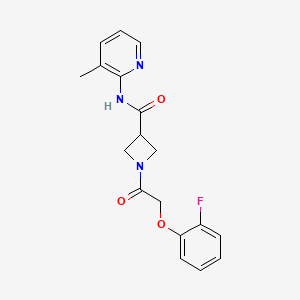

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2509976.png)

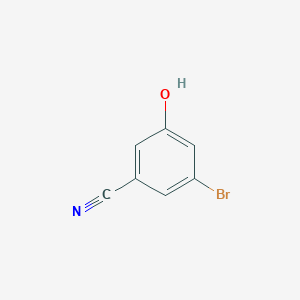
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-(dimethylamino)ethyl)acetamide](/img/structure/B2509979.png)
![N-cyclohexyl-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2509980.png)